4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which could be related to the compound , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds similar to "4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride" have been explored for their DNA binding capabilities. Hoechst 33258, a well-known minor groove binder with a bis-benzimidazole structure, is used for DNA staining and cell cycle analysis, hinting at potential applications of similar compounds in cell biology and diagnostics U. Issar, R. Kakkar, 2013.
Therapeutic Applications
The 1,3,4-oxadiazole ring, a feature of the compound , is associated with a variety of therapeutic potentials. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This wide range of bioactivities makes these derivatives interesting for the development of new medications G. Verma et al., 2019.
Drug Design and Pharmacology
The structural motif of the compound , particularly the 1,3,4-oxadiazole ring, is beneficial for binding with different enzymes and receptors through weak interactions, suggesting applications in rational drug design and pharmacology. This structural feature is advantageous for developing novel therapeutic agents with high specificity and efficacy G. Verma et al., 2019.
Antitubercular Activity
The 1,3,4-oxadiazole derivatives, such as those related to the compound in focus, have shown promising antitubercular activity, suggesting their potential in addressing tuberculosis, a significant global health issue. This opens pathways for further research into novel antitubercular agents M. Asif, 2014.
properties
IUPAC Name |
5-(2-methoxyphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)14-16-13(17-19-14)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJXIHIDUQWSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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